

Structural Elucidation of 25R-Inokosterone: A Technical Guide

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Compound of Interest

Compound Name: **25R-Inokosterone**

Cat. No.: **B10818271**

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Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. As an epimer of inokosterone, it shares a common steroidal framework but differs in the stereochemistry at the C-25 position. This subtle structural variation can significantly influence its biological activity, making detailed structural elucidation a critical aspect of its study for potential applications in research and drug development. This technical guide provides a comprehensive overview of the structural determination of **25R-Inokosterone**, including available spectroscopic data, a general isolation methodology, and an overview of the relevant ecdysteroid signaling pathway.

Physicochemical Properties

25R-Inokosterone is a polyhydroxylated steroid with the molecular formula $C_{27}H_{44}O_7$, corresponding to a molecular weight of 480.6 g/mol .^[1] Its IUPAC name is (2 β ,3 β ,5 β ,22R)-2,3,14,20,22,25,26-Heptahydroxycholest-7-en-6-one. The presence of multiple hydroxyl groups renders the molecule relatively polar.

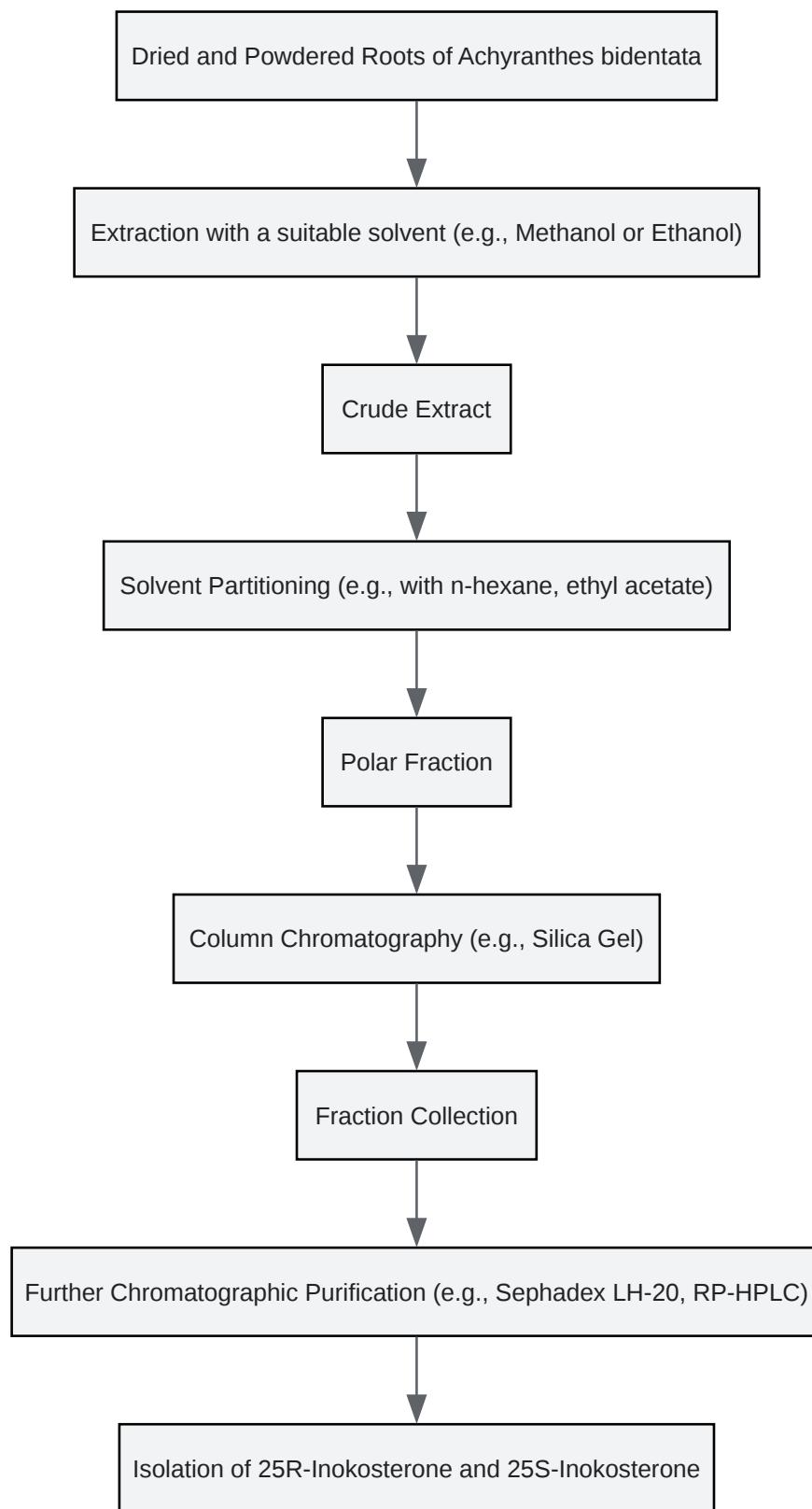
Isolation and Purification

25R-Inokosterone, along with its C-25 epimer, 25S-Inokosterone, has been successfully isolated from the roots of Achyranthes bidentata Blume.^[2] While a highly detailed, step-by-step

protocol is not publicly available, the general procedure involves chromatographic techniques.

Experimental Protocol: General Isolation Strategy

A generalized workflow for the isolation and purification of **25R-Inokosterone** from *Achyranthes bidentata* is outlined below. This process typically involves a series of chromatographic separations to resolve the complex mixture of phytoecdysteroids present in the plant extract.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the isolation of **25R-Inokosterone**.

Structural Elucidation via Spectroscopic Methods

The definitive structure of **25R-Inokosterone** has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. While a complete and officially published dataset for the ^1H NMR of **25R-Inokosterone** is not readily available in the public domain, the ^{13}C NMR data has been reported.[\[2\]](#)

Table 1: ^{13}C NMR Chemical Shift Data of Inokosterone

The following table presents the ^{13}C NMR chemical shifts for inokosterone. Note that the specific epimer (25R or 25S) was not designated in the available data source.[\[3\]](#)

Carbon No.	Chemical Shift (δ) in ppm	Carbon No.	Chemical Shift (δ) in ppm
1	37.1	15	31.8
2	68.1	16	21.0
3	68.1	17	50.5
4	32.1	18	17.5
5	51.8	19	24.4
6	206.4	20	77.8
7	122.2	21	21.6
8	167.9	22	78.2
9	35.1	23	32.9
10	39.3	24	30.2
11	21.5	25	68.7
12	32.5	26	68.5
13	49.6	27	18.0
14	85.3		

Solvent: Methanol-d₄, Frequency: 125 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF-MS) of inokosterone shows a molecular ion peak $[M+H]^+$ at m/z 481.3226, which is consistent with the calculated molecular formula of C₂₇H₄₅O₇.^[3]

Table 2: Mass Spectrometry Data for Inokosterone

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	481.3211	481.3226

Other Spectroscopic Data (UV-Vis and IR)

Specific UV-Vis and IR spectroscopic data for **25R-Inokosterone** are not readily available in the reviewed literature. However, based on its structure, the following absorptions can be predicted:

- UV-Vis: The α,β -unsaturated ketone moiety in the B ring is expected to show a characteristic absorption maximum (λ_{max}) in the ultraviolet region, typically around 240-250 nm.
- IR: The infrared spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm^{-1} due to the multiple hydroxyl (-OH) groups. A strong absorption band around 1650-1680 cm^{-1} would correspond to the C=O stretching of the α,β -unsaturated ketone. C-O stretching vibrations would appear in the 1100-1000 cm^{-1} region.

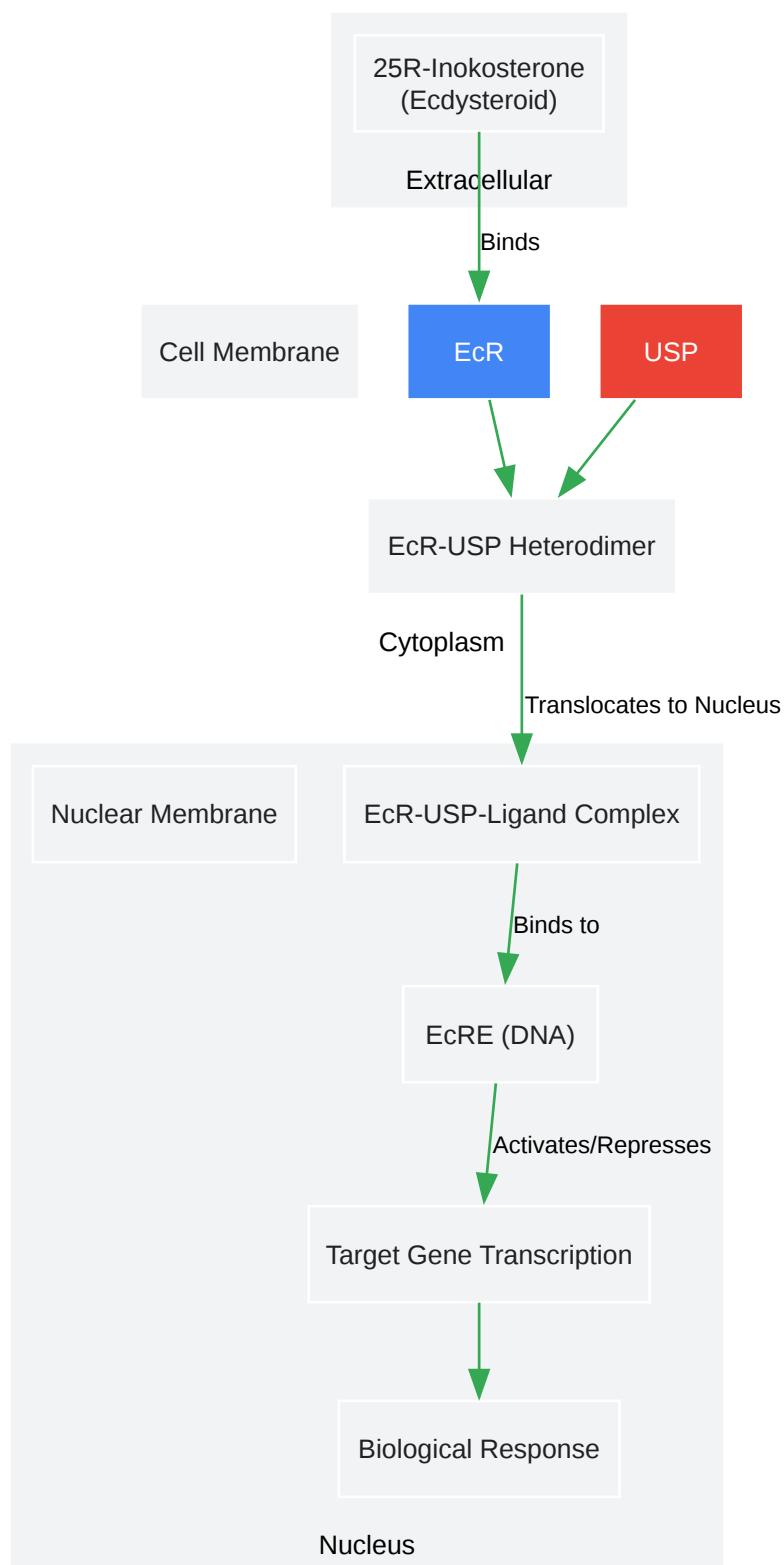
Crystallographic Data

To date, no public crystallographic data for **25R-Inokosterone** has been deposited in crystallographic databases. X-ray crystallography would provide the most definitive proof of its three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathway

25R-Inokosterone, as a phytoecdysteroid, is expected to interact with the ecdysteroid signaling pathway, which is well-characterized in insects and other arthropods. While specific studies on the direct interaction of **25R-Inokosterone** with components of this pathway are limited, the general mechanism provides a framework for its potential mode of action.

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).^{[4][5]} This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.



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Figure 2: Generalized ecdysteroid signaling pathway.

Conclusion

The structural elucidation of **25R-Inokosterone** has been primarily achieved through NMR and mass spectrometric analyses, confirming its molecular formula and connectivity. While detailed ¹H NMR and crystallographic data remain to be publicly reported, the available information provides a solid foundation for its chemical characterization. As a phytoecdysteroid, its biological activities are likely mediated through the ecdysteroid signaling pathway. Further research is warranted to fully delineate its specific biological targets and therapeutic potential.

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- To cite this document: BenchChem. [Structural Elucidation of 25R-Inokosterone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10818271#structural-elucidation-of-25r-inokosterone\]](https://www.benchchem.com/product/b10818271#structural-elucidation-of-25r-inokosterone)

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